molecular formula C18H15N3 B5489202 (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile

Cat. No.: B5489202
M. Wt: 273.3 g/mol
InChI Key: VARVHBWCQZOWBM-GDNBJRDFSA-N
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Description

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile: is an organic compound characterized by its unique structure, which includes a benzimidazole ring and a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated using a suitable alkyl halide in the presence of a base.

    Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the alkylated benzimidazole with a substituted benzaldehyde in the presence of a base, followed by the addition of a nitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various reactions.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Biology

    Antimicrobial Agents: Due to its structural similarity to known bioactive compounds, it may exhibit antimicrobial properties.

    Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of infections or as an anticancer agent.

Industry

    Dye Synthesis: It can be used in the synthesis of dyes and pigments due to its aromatic structure.

    Polymer Additives: The compound can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism by which (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzimidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in binding interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the methyl groups present in the original compound.

    (Z)-2-(6-chloro-1H-benzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile: Contains a chlorine atom instead of a methyl group on the benzimidazole ring.

Uniqueness

The presence of the methyl groups in (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile can influence its chemical reactivity and biological activity, making it distinct from its analogs. These structural differences can lead to variations in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-12-4-3-5-14(8-12)10-15(11-19)18-20-16-7-6-13(2)9-17(16)21-18/h3-10H,1-2H3,(H,20,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARVHBWCQZOWBM-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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